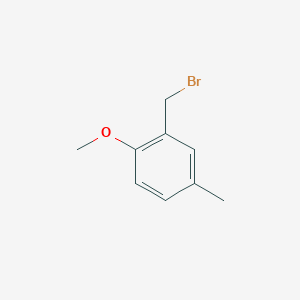

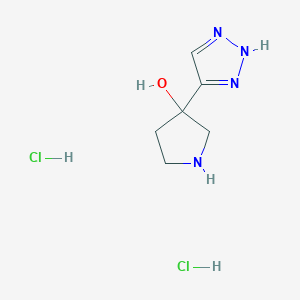

![molecular formula C12H9ClF3N3O B2371533 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone CAS No. 250714-14-8](/img/structure/B2371533.png)

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The TFMP moiety is known for its unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .

Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. Unfortunately, specific chemical reaction analysis data for this compound was not found in the available data .Scientific Research Applications

Synthesis and Antimycotic Activity

One of the primary applications of this compound is in the synthesis of antifungal agents. A study by Raga et al. (1992) explored the synthesis and preliminary antimycotic data of compounds including variants of 1H-imidazol-1-yl-ethanone. This research is important for developing new antifungal medications (Raga et al., 1992).

Antiviral Activity

Further research into the compound's applications includes studies on antiviral activity. Attaby et al. (2006) investigated compounds related to 1H-imidazol-1-yl-ethanone, evaluating their cytotoxicity and antiviral efficacy against HSV1 and HAV-MBB, suggesting its potential in antiviral drug development (Attaby et al., 2006).

Antibacterial and Antifungal Agents

Patel et al. (2011) synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone, exploring their antibacterial activity against various strains of bacteria. This highlights the compound's relevance in creating new antibacterial and antifungal agents (Patel et al., 2011).

Anti-Leishmanial Activity

Hussain et al. (2016) worked on synthesizing derivatives of 1H-imidazol-1-yl-ethanone to test their anti-leishmanial and antifungal properties. The study provides insight into the potential use of this compound in treating parasitic infections (Hussain et al., 2016).

DNA Binding and Nuclease Activity

Kumar et al. (2012) studied Cu(II) complexes of ligands derived from 1H-imidazol-1-yl-ethanone, focusing on their DNA binding and nuclease activities. This indicates potential applications in genetic research and therapy (Kumar et al., 2012).

properties

IUPAC Name |

1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3O/c1-6(20)10-5-19(7(2)18-10)11-9(13)3-8(4-17-11)12(14,15)16/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHQLIRVRPBMCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

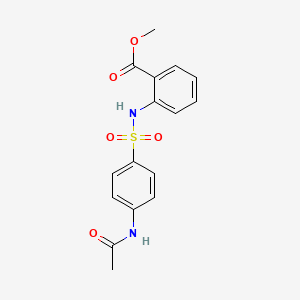

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)

![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)

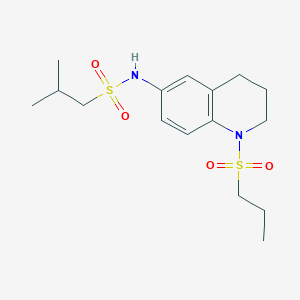

![5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B2371460.png)

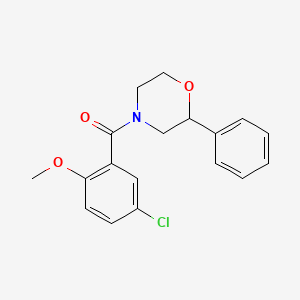

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)

![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)

![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)